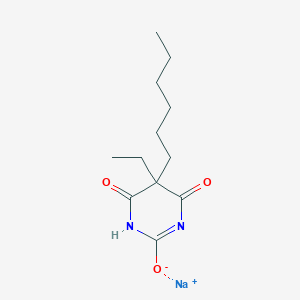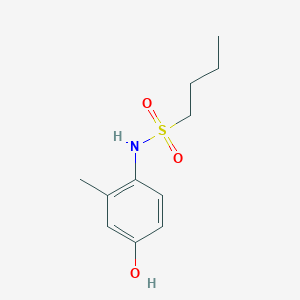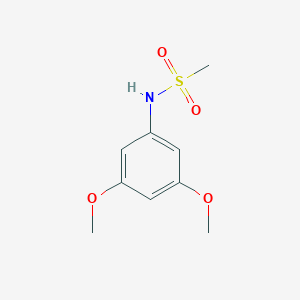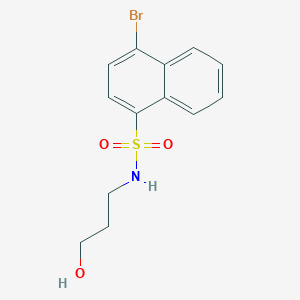![molecular formula C14H14BrNO4S B229801 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid, also known as BNSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
科学研究应用
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been used in a variety of scientific research applications. One of the main applications of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is as a fluorescent probe for the detection of cysteine. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine to form a fluorescent product, which can be detected using fluorescence spectroscopy. This method has been used to detect cysteine in biological samples such as blood and urine.
作用机制
The mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine through a nucleophilic substitution reaction. The resulting product is a fluorescent compound that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been shown to have various biochemical and physiological effects. One of the main effects of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its ability to react with cysteine. Cysteine is an important amino acid that plays a role in many biological processes, including protein synthesis and antioxidant defense. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in lab experiments is its ability to detect cysteine with high sensitivity and specificity. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is also relatively easy to synthesize and has a relatively low cost. However, one of the limitations of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its low solubility in water, which can make it difficult to use in biological samples.
未来方向
There are several future directions for the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in scientific research. One direction is the development of new fluorescent probes based on the structure of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. These probes could be used to detect other biomolecules with high sensitivity and specificity. Another direction is the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new drugs for the treatment of diseases such as inflammation and cancer. Finally, the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new diagnostic tools for the detection of cysteine in biological samples could have important clinical applications.
Conclusion:
In conclusion, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative that has been widely used in scientific research. Its ability to react with cysteine and its anti-inflammatory and antioxidant properties make it a valuable tool in the study of biological processes. Further research is needed to fully understand the mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid and to explore its potential applications in the development of new drugs and diagnostic tools.
合成方法
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-1-naphthol with thionyl chloride to form 4-bromo-1-naphthalene sulfonyl chloride. The sulfonyl chloride is then reacted with butylamine to form the final product, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. The overall yield of this process is approximately 40%.
属性
分子式 |
C14H14BrNO4S |
|---|---|
分子量 |
372.24 g/mol |
IUPAC 名称 |
4-[(4-bromonaphthalen-1-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H14BrNO4S/c15-12-7-8-13(11-5-2-1-4-10(11)12)21(19,20)16-9-3-6-14(17)18/h1-2,4-5,7-8,16H,3,6,9H2,(H,17,18) |
InChI 键 |
UBEKVGFVLKRZCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)



![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)


![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)